molecular formula C7H4BrNS B101063 3-Bromothieno[2,3-c]pyridine CAS No. 28783-17-7

3-Bromothieno[2,3-c]pyridine

Cat. No. B101063
CAS RN: 28783-17-7
M. Wt: 214.08 g/mol
InChI Key: YTWCEXXHTNFGKR-UHFFFAOYSA-N
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Description

3-Bromothieno[2,3-c]pyridine is a chemical compound with the molecular formula C7H4BrNS . It has a molecular weight of 214.08 g/mol . The IUPAC name for this compound is 3-bromothieno[2,3-c]pyridine .


Molecular Structure Analysis

The molecular structure of 3-Bromothieno[2,3-c]pyridine consists of a pyridine ring fused with a thiophene ring, with a bromine atom attached . The InChI code for this compound is InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H .


Physical And Chemical Properties Analysis

3-Bromothieno[2,3-c]pyridine has a molecular weight of 214.08 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are 212.92478 g/mol . Its topological polar surface area is 41.1 Ų .

Scientific Research Applications

Kinase Inhibition for Drug Discovery

The thieno[2,3-c]pyridine scaffold is utilized in the synthesis of GRK2 kinase inhibitors. These inhibitors are crucial in drug discovery programs targeting various diseases where kinase activity is dysregulated. The thieno[2,3-c]pyridine moiety serves as a starting point for the development of potent and highly ligand-efficient inhibitors .

Development of Fluorescent Compounds

Thieno[2,3-c]pyridine derivatives exhibit significant potential in the creation of fluorescent compounds. These compounds are used in a wide array of applications, including organic light-emitting diodes (OLEDs), photovoltaics, fluorescence dyes, and chemosensors .

Photophysical Property Studies

The study of photophysical properties of thieno[2,3-c]pyridine derivatives is essential for understanding their behavior in various lighting conditions. This research has implications for their use in nonlinear optics and photovoltaic cell technology .

Synthesis of Heteroaromatic Motifs

The heteroaromatic motifs of thieno[2,3-c]pyridine are frequently employed in medicinal chemistry due to their well-defined structural features and the ability to form secondary interactions with biological targets. This makes them valuable in the synthesis of complex molecules for therapeutic purposes .

Surface Plasmon Resonance Studies

Surface Plasmon Resonance (SPR) studies involving thieno[2,3-c]pyridine derivatives help confirm the binding of these compounds to their targets. This technique is vital for validating the efficacy of potential drug candidates .

Chemical Transformations and Selectivity

The presence of a heteroatom in the aromatic ring of thieno[2,3-c]pyridine leads to attenuated reactivity and increased selectivity in chemical transformations. This property is beneficial for achieving specificity in chemical reactions .

Labeling and Coloring in Image-Guided Surgery

Derivatives of thieno[2,3-c]pyridine can be used as labels and coloring agents in image-guided surgery. This application is particularly important for identifying and delineating malignancies during surgical procedures .

Optimization of Drug Candidates

The thieno[2,3-c]pyridine core is optimized for interaction with kinase proteins, which is crucial for the development of new drug candidates. Understanding the molecular basis of these interactions is key to designing more effective therapeutics .

Safety and Hazards

3-Bromothieno[2,3-c]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

3-bromothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWCEXXHTNFGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346425
Record name 3-Bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28783-17-7
Record name 3-Bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothieno[2,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compounds is prepared essentially as described in synthesis of 3-bromothieno[3,2-c]pyridine using thieno[2,3-c]pyridine. mass spectrum (m/e): 215 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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